![molecular formula C8H9Cl B14600340 3-Chlorobicyclo[3.2.1]octa-2,6-diene CAS No. 61097-60-7](/img/structure/B14600340.png)
3-Chlorobicyclo[3.2.1]octa-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorobicyclo[3.2.1]octa-2,6-diene is a chemical compound with the molecular formula C8H9Cl. It is a bicyclic compound, meaning it contains two fused rings. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chlorobicyclo[3.2.1]octa-2,6-diene can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dichlorobicyclo[3.2.1]-2-octylene under the action of a carboxylate, followed by hydrolysis in a strong alkali . Another route involves the reaction of 3,4-dichlorobicyclo[3.2.1]-2-octylene in a solvent under the action of an inorganic strong alkali-weak acid salt . These methods help reduce the generation of polymers and impurities, improving the purification efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into different bicyclic compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and products formed.
Major Products Formed
The major products formed from these reactions include various derivatives of bicyclo[3.2.1]octa-2,6-diene, such as 3-chlorobicyclo[3.2.1]oct-3-en-2-one and 3-chlorobicyclo[3.2.1]oct-3-en-2-ol .
Scientific Research Applications
3-Chlorobicyclo[3.2.1]octa-2,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Chlorobicyclo[3.2.1]octa-2,6-diene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in specific chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Chlorobicyclo[3.2.1]octa-2,6-diene can be compared with other similar compounds, such as:
Bicyclo[3.2.1]octa-2,6-diene: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chlorobicyclo[3.2.1]oct-3-en-2-one: This compound has a ketone group, which significantly alters its reactivity and applications.
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol: The presence of a hydroxyl group in this compound makes it more suitable for certain biological applications.
These comparisons highlight the unique reactivity and potential applications of this compound in various fields.
Properties
IUPAC Name |
3-chlorobicyclo[3.2.1]octa-2,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVNCYHUTTXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC1C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503922 |
Source


|
| Record name | 3-Chlorobicyclo[3.2.1]octa-2,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61097-60-7 |
Source


|
| Record name | 3-Chlorobicyclo[3.2.1]octa-2,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

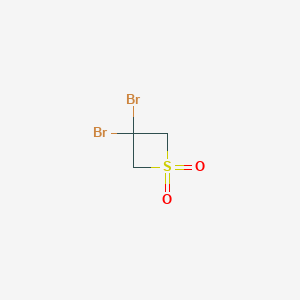

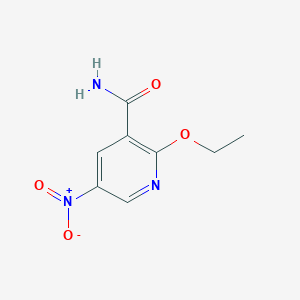

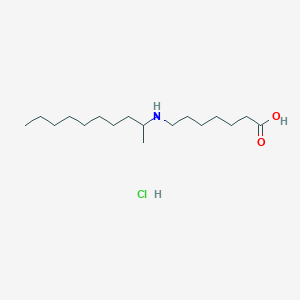
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)
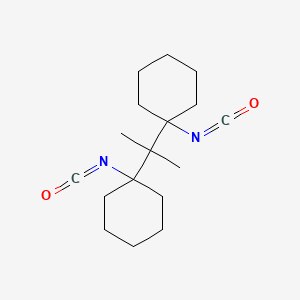
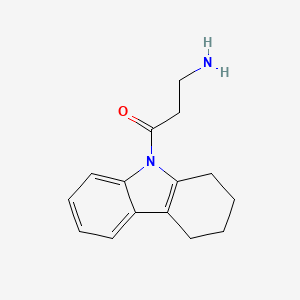
![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)

